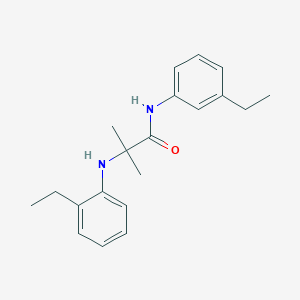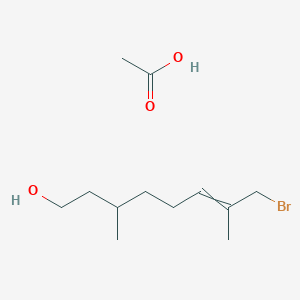![molecular formula C17H14ClNO6 B14361084 Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate CAS No. 92270-84-3](/img/structure/B14361084.png)
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Esterification: The final step involves the esterification of the phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the chloro group.
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the nitro group.
Ethyl 4-chlorobenzoate: Similar structure but lacks the phenoxyacetate backbone.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Eigenschaften
CAS-Nummer |
92270-84-3 |
|---|---|
Molekularformel |
C17H14ClNO6 |
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
ethyl 2-[3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H14ClNO6/c1-2-24-16(20)10-25-13-7-8-14(15(18)9-13)17(21)11-3-5-12(6-4-11)19(22)23/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
OCHNCDOWUVYXSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

